Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D, is a compound related to Lercanidipine, a calcium channel blocker used for the management of hypertension . Its chemical name is 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl ethyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Hydrochloride .
Molecular Structure Analysis
The molecular formula of Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl is C37H43N3O6 : HCl . Its molecular weight is 625.8 : 36.5 . The structure includes a dihydropyridine ring, which is common in calcium channel blockers .Wissenschaftliche Forschungsanwendungen
Analytical Method Development and Validation
Lercanidipine Ethyl Impurity is utilized in the development and validation of analytical methods. It serves as a reference standard for the identification and quantification of impurities in Lercanidipine drug substances and formulations . This is crucial for ensuring the safety and efficacy of the drug.
Stability Studies
Lercanidipine Ethyl Impurity is used in stability studies to determine the degradation products of Lercanidipine hydrochloride. This ensures the drug’s stability over time and under various environmental conditions .
Solubility and Bioavailability Enhancement
Research has been conducted to improve the solubility and bioavailability of Lercanidipine using solid dispersions. This could potentially manage the early morning surge in blood pressure more effectively .
Nephroprotective Research
Studies suggest that Lercanidipine has nephroprotective potential. The impurity can be used to explore this aspect further, particularly its effect on renal calcium channels .
Hypertension and Angina Pectoris Treatment Optimization
The impurity plays a role in optimizing the treatment of hypertension and angina pectoris by aiding in the formulation of more effective drug delivery systems .
Drug Solubilization Technology
It is involved in the development of drug solubilization technology, which is critical for drugs with low water solubility, thereby improving their oral bioavailability .
Cost-Effective Manufacturing Processes
The impurity can be used to develop cost-effective manufacturing processes for Lercanidipine, ensuring that the production is not only efficient but also economical .
Wirkmechanismus
Target of Action
Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D , is a derivative of Lercanidipine, a calcium channel blocker. The primary targets of this compound are the calcium channels in the body.
Mode of Action
The compound interacts with its targets by blocking the calcium channels. This action prevents the influx of calcium ions into the cells, leading to the relaxation of smooth muscle cells in the blood vessels .
Result of Action
The primary result of the compound’s action is the reduction of blood pressure. By causing the relaxation and dilation of blood vessels, the compound can effectively lower blood pressure and alleviate symptoms associated with hypertension .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Lercanidipine", "Ethyl 3-oxobutanoate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Lercanidipine is reacted with ethyl 3-oxobutanoate in the presence of sodium hydroxide and methanol to form Lercanidipine Ethyl Ester.", "Step 2: Lercanidipine Ethyl Ester is then hydrolyzed with hydrochloric acid to form Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4).", "Step 3: The resulting impurity is then treated with hydrochloric acid to form Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl." ] } | |
CAS-Nummer |
210579-71-8 |
Produktname |
Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl |
Molekularformel |
C37H44ClN3O6 |
Molekulargewicht |
662.21 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5-Ethyl-demethyl Lercanidipine Hydrochloride; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.